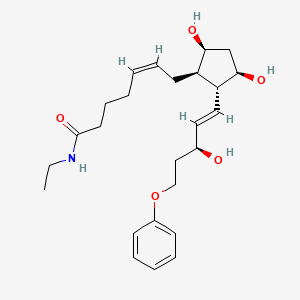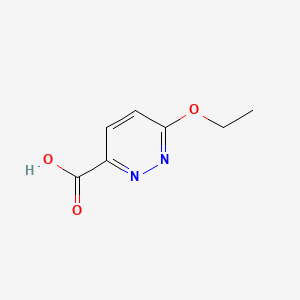![molecular formula C14H15F2NO3 B582850 (2'S)-6',7'-Difluoro-2'-methylspiro[1,3-dioxolane-2,10'-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8-triene] CAS No. 1798887-79-2](/img/structure/B582850.png)
(2'S)-6',7'-Difluoro-2'-methylspiro[1,3-dioxolane-2,10'-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8-triene]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Dioxolane is a heterocyclic acetal with the chemical formula (CH2)2O2CH2 . It is related to tetrahydrofuran (THF) by replacement of the methylene group (CH2) at the 2-position with an oxygen atom . The corresponding saturated 6-membered C4O2 rings are called dioxanes .
Synthesis Analysis
Dioxolanes can be prepared by acetalization of aldehydes and ketalization of ketones with ethylene glycol . For example, the compound methyl cyclohexanone-4-carboxylate, where lithium aluminium hydride reduction will produce 4-hydroxymethylcyclohexanol .
Molecular Structure Analysis
The molecular structure of dioxolane consists of a ring of three carbon atoms and two oxygen atoms in adjacent positions . Its condensed structural formula is [– (CH2)3–O–O–] .
Chemical Reactions Analysis
The chemical reactions involving dioxolanes are diverse. For example, the ketal is produced by acid catalysed reaction with ethylene glycol, the reduction reaction carried out, and the protecting group removed by hydrolysis to produce 4-hydroxymethylcyclohexanone .
Physical And Chemical Properties Analysis
Dioxolane has a molar mass of 74.08 g/mol and a density of 1.06 g/cm3 . It has a melting point of -95 °C and a boiling point of 75 °C .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(2'S)-6',7'-difluoro-2'-methylspiro[1,3-dioxolane-2,10'-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8-triene] |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2NO3/c1-8-7-18-13-11(16)10(15)6-9-12(13)17(8)3-2-14(9)19-4-5-20-14/h6,8H,2-5,7H2,1H3/t8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDDYFCAWVVBMPB-QMMMGPOBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C3N1CCC4(C3=CC(=C2F)F)OCCO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COC2=C3N1CCC4(C3=CC(=C2F)F)OCCO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

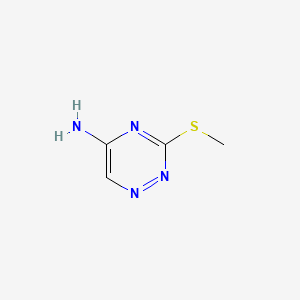
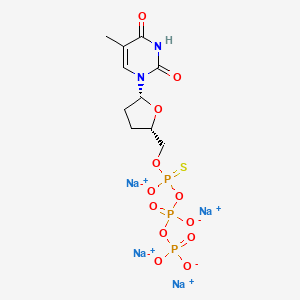
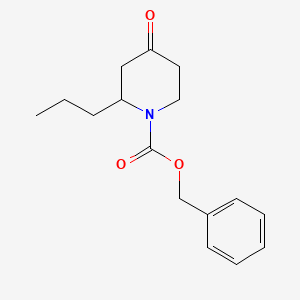
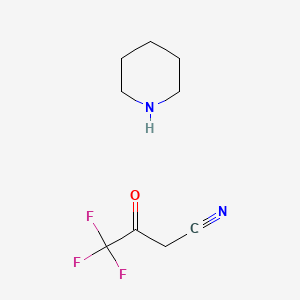

![1-(1H-benzo[d]imidazol-2-yl)butan-1-one](/img/structure/B582780.png)




